1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 3,5-dihydroxybenzaldehyde with tert-butylamine and benzylamine under controlled conditions to form the desired intermediate. This intermediate is then further reacted with ethanone-d9 and hydrobromic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
- 1-(3,4-Dihydroxyphenyl)-1-decanone
- 1-[3-(1,1-Dimethylethyl)-4-methoxy-5-methylphenyl]ethanone
- 1,1-Dimethylethyl (3R)-3[(phenylmethyl)amino]-1-pyrrolidinecarboxylate .
Uniqueness: 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its deuterated form (d9) also makes it valuable in isotopic labeling studies and NMR spectroscopy.
Properties
Molecular Formula |
C19H24BrNO3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[benzyl-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-(3,5-dihydroxyphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C19H23NO3.BrH/c1-19(2,3)20(12-14-7-5-4-6-8-14)13-18(23)15-9-16(21)11-17(22)10-15;/h4-11,21-22H,12-13H2,1-3H3;1H/i1D3,2D3,3D3; |
InChI Key |
ROBMDUUOTVWJEL-KYRNGWDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.Br |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=CC(=C2)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.